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Application Note & Protocol

Introduction

Hexadecatrienoic acid (C16:3) is a polyunsaturated fatty acid found in the photosynthetic
tissues of certain plant species, known as "16:3-plants”.[1] It is a component of thylakoid
membranes and is involved in photosynthesis and plant defense signaling. The modification of
C16:3 content in plants can be of interest for various research and industrial applications,
including the study of photosynthesis, lipid signaling, and the production of specialty oils. The
CRISPR/Cas9 system offers a powerful and precise tool for targeted gene editing to modulate
the C16:3 content in plants.

This document provides a detailed protocol for the application of CRISPR/Cas9 to modify
C16:3 content in the model plant Arabidopsis thaliana by targeting the FAD5 gene. The FAD5
(FATTY ACID DESATURASE 5) gene encodes a plastidial palmitoyl-
monogalactosyldiacylglycerol A7-desaturase, which catalyzes the first and rate-limiting step in
the biosynthesis of C16:3.[2] Knockout of the FAD5 gene is expected to eliminate the
production of C16:3.

Signaling Pathway and Experimental Workflow

The biosynthesis of C16:3 in the chloroplast begins with the desaturation of palmitic acid
(C16:0) attached to monogalactosyldiacylglycerol (MGDG). The FAD5 enzyme introduces the
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first double bond at the A7 position, producing C16:1. Subsequent desaturations by FAD6 and
FAD7/FADS lead to the formation of C16:2 and finally C16:3.
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C16:3 Biosynthesis Pathway

The experimental workflow for modifying C16:3 content using CRISPR/Cas9 involves the
design of guide RNAs (gRNAs) targeting the FADS gene, construction of a CRISPR/Cas9
vector, transformation of plants, and analysis of the fatty acid profile of the edited plants.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15598533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Design & Construction

gRNA Design for FAD5

\
CRISPR/Cas9 Vector Construction

Plant Transformation

Agrobacterium Transformation

i

Arabidopsis Floral Dip

Ane%ysis

Selection of Transformants

i

Genotyping of Edited Plants

i

Lipid Extraction & FAME Preparation

i

GC Analysis of Fatty Acids

Click to download full resolution via product page

CRISPR/Cas9 Experimental Workflow
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Data Presentation

The following table summarizes the expected fatty acid composition of leaf lipids in wild-type
Arabidopsis thaliana and a fad5 knockout mutant, demonstrating the significant reduction in
C16:3 content upon disruption of the FAD5 gene. The data is based on a study of an
Arabidopsis fad5 mutant.[2]

Fatty Acid Wild-Type (mol %) fad5 Mutant (mol %)
16:0 14.5 16.8

16:1 2.8 4.1

16:2 2.5 2.9

16:3 12.2 0.0

18:0 15 1.6

18:1 2.5 3.5

18:2 14.8 18.5

18:3 49.2 52.6

Experimental Protocols
Design and Construction of CRISPR/Cas9 Vector
Targeting FAD5S

4.1.1. gRNA Design:

» Obtain the coding sequence of the Arabidopsis thaliana FAD5 gene (At3g15850) from a plant
genome database (e.g., TAIR).

e Use online tools (e.g., CRISPR-P 2.0, CHOPCHOP) to design 20-bp gRNA sequences
targeting the 5' end of the FAD5 gene to ensure a complete loss-of-function mutation. Select
gRNAs with high on-target scores and low off-target potential. A typical target site will be in
the form of 5'-N20NGG-3', where NGG is the Protospacer Adjacent Motif (PAM) for
Streptococcus pyogenes Cas9.
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4.1.2. Vector Construction:

¢ Synthesize a pair of complementary oligos for the selected gRNA target sequence with
appropriate overhangs for cloning into a gRNA expression vector.

» Anneal the two oligos to form a double-stranded DNA fragment.

o Clone the annealed gRNA duplex into a suitable plant CRISPR/Cas9 binary vector (e.g.,
pCAMBIA-based vectors) under the control of a U6 or U3 promoter. These vectors typically
also contain a plant-codon-optimized Cas9 gene driven by a strong constitutive promoter like
CaMV 35S.

» Verify the sequence of the gRNA insert by Sanger sequencing.

Agrobacterium-mediated Transformation of Arabidopsis
thaliana

« Introduce the constructed CRISPR/Cas9 binary vector into Agrobacterium tumefaciens strain
GV3101 by electroporation or heat shock.

e Grow a single colony of transformed Agrobacterium in 5 mL of LB medium with appropriate
antibiotics (e.g., rifampicin, gentamycin, and the selection marker for the binary vector such
as kanamycin or hygromycin) at 28°C overnight.

¢ Inoculate 500 mL of LB with the 5 mL overnight culture and grow for 16-24 hours at 28°C
until the OD600 reaches 1.5-2.0.

o Pellet the Agrobacterium cells by centrifugation at 5,000 x g for 10 minutes.
o Resuspend the pellet in 5% sucrose solution to an OD600 of 0.8.
e Add Silwet L-77 to a final concentration of 0.02-0.05%.

» Perform floral dip transformation on Arabidopsis thaliana plants (ecotype Col-0) that are in
the early flowering stage.[1] Dip the inflorescences into the Agrobacterium suspension for a
few seconds.
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» Place the dipped plants in a humid environment for 16-24 hours and then return them to
standard growth conditions.

e Allow the plants to set seed.

Selection and Genotyping of Edited Plants

o Harvest the T1 seeds and surface-sterilize them.

¢ Select transgenic plants by plating the seeds on MS medium containing the appropriate
selection agent (e.g., hygromycin or kanamycin).

o Extract genomic DNA from the leaves of surviving T1 seedlings.
o Perform PCR to amplify the region of the FAD5 gene targeted by the gRNA.

e Sequence the PCR products to identify mutations (insertions, deletions, or substitutions) at
the target site.

e Select T1 plants with mutations and allow them to self-pollinate to generate T2 seeds.

e Screen the T2 generation to identify homozygous mutant lines that are free of the Cas9
transgene (if desired).

Fatty Acid Analysis by Gas Chromatography (GC)

4.4.1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation:

o Harvest leaf tissue (approximately 100 mg) from 3-4 week old wild-type and fad5 mutant
Arabidopsis plants.

» Prepare fatty acid methyl esters (FAMES) directly from the fresh tissue. A one-step method is
efficient:

o Place the leaf tissue in a screw-cap glass tube.

o Add 2 mL of a methylation reagent (e.g., 2.5% H2S04 (v/v) in methanol/toluene 2:1 (v/v))
and an internal standard (e.g., heptadecanoic acid, C17:0).
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o Incubate at 80°C for 1 hour.[3]
 After cooling, add 1 mL of hexane and 1 mL of distilled water.
o Vortex thoroughly and centrifuge to separate the phases.
e The upper hexane phase containing the FAMESs is collected for GC analysis.[4][5]
4.4.2. Gas Chromatography Analysis:

e Analyze the FAMESs using a gas chromatograph equipped with a flame ionization detector
(FID) and a capillary column suitable for FAME separation (e.g., a DB-23 or similar column).

e The operating conditions for the GC should be optimized for the separation of C16 and C18
fatty acids. A typical temperature program would be:

o Initial temperature: 150°C
o Ramp: 4°C/min to 230°C
o Hold at 230°C for 5 minutes.
« ldentify individual FAMEs by comparing their retention times with those of known standards.

o Quantify the amount of each fatty acid by integrating the peak areas and normalizing them to
the internal standard. Express the fatty acid composition as a molar percentage of the total
fatty acids.

Conclusion

The CRISPR/Cas9 system provides a highly effective method for the targeted modification of
C16:3 content in plants through the knockout of the FAD5 gene. The protocols outlined in this
document provide a comprehensive guide for researchers to design and execute experiments
to generate and analyze fad5 mutant plants. The resulting plants with altered C16:3 levels can
serve as valuable tools for studying the roles of this fatty acid in plant biology and for
developing crops with modified oil profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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